2-(Oxetan-3-yloxy)pyrimidin-5-amine 2-(Oxetan-3-yloxy)pyrimidin-5-amine
Brand Name: Vulcanchem
CAS No.: 1349709-06-3
VCID: VC2845632
InChI: InChI=1S/C7H9N3O2/c8-5-1-9-7(10-2-5)12-6-3-11-4-6/h1-2,6H,3-4,8H2
SMILES: C1C(CO1)OC2=NC=C(C=N2)N
Molecular Formula: C7H9N3O2
Molecular Weight: 167.17 g/mol

2-(Oxetan-3-yloxy)pyrimidin-5-amine

CAS No.: 1349709-06-3

Cat. No.: VC2845632

Molecular Formula: C7H9N3O2

Molecular Weight: 167.17 g/mol

* For research use only. Not for human or veterinary use.

2-(Oxetan-3-yloxy)pyrimidin-5-amine - 1349709-06-3

Specification

CAS No. 1349709-06-3
Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol
IUPAC Name 2-(oxetan-3-yloxy)pyrimidin-5-amine
Standard InChI InChI=1S/C7H9N3O2/c8-5-1-9-7(10-2-5)12-6-3-11-4-6/h1-2,6H,3-4,8H2
Standard InChI Key TYHUTSIRGCESJD-UHFFFAOYSA-N
SMILES C1C(CO1)OC2=NC=C(C=N2)N
Canonical SMILES C1C(CO1)OC2=NC=C(C=N2)N

Introduction

2-(Oxetan-3-yloxy)pyrimidin-5-amine is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound combines an oxetane ring with a pyrimidine moiety, which is a common scaffold in many pharmaceuticals. The presence of an oxetane ring, a four-membered cyclic ether, adds a distinctive element to its chemical structure, potentially influencing its reactivity and biological interactions.

Synthesis and Preparation

The synthesis of 2-(oxetan-3-yloxy)pyrimidin-5-amine typically involves the reaction of a pyrimidine derivative with an oxetane-containing reagent. The specific conditions and reagents used can vary depending on the desired yield and purity. Common methods may include nucleophilic substitution reactions or coupling reactions facilitated by catalysts.

Biological Activity and Potential Applications

While detailed biological activity data for 2-(oxetan-3-yloxy)pyrimidin-5-amine is limited, compounds with similar structures have shown promise in various therapeutic areas, including antiviral, antibacterial, and anticancer applications. The pyrimidine core is known for its role in nucleic acid synthesis, suggesting potential interactions with enzymes involved in DNA or RNA replication.

Research Findings and Data

CompoundMolecular FormulaMolecular Weight (g/mol)CAS Number
2-(Oxetan-3-yloxy)pyrimidin-5-amineC7H9N3O2167.165261349709-06-3

Potential Applications in Medicinal Chemistry

Given the structural similarity to known biologically active compounds, 2-(oxetan-3-yloxy)pyrimidin-5-amine may serve as a starting point for the development of new therapeutic agents. Further research is needed to explore its pharmacokinetic properties and potential therapeutic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator